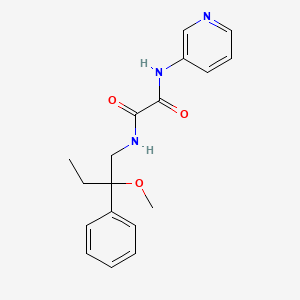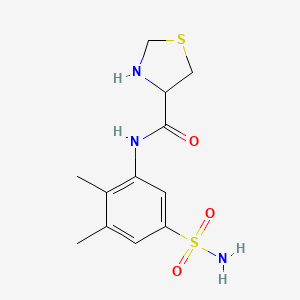
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, also known as MPPO, is a synthetic compound that has gained attention in the scientific community due to its potential for use as a research tool. MPPO is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including learning, memory, and inflammation. In
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
A novel approach in the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes demonstrates the versatility and efficiency of incorporating oxalamide functionalities. This method highlights the potential for creating a wide range of oxalamide derivatives, including N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, showcasing its relevance in synthetic organic chemistry and material science (Mamedov et al., 2016).
Applications in Solar Cell Technology
Research into co-sensitized solar cells has revealed the use of pyridine derivatives, closely related to N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, to enhance the performance of dye-sensitized solar cells (DSSCs). These derivatives, when used as co-adsorbents with a ruthenium complex N719, have shown significant improvement in solar energy conversion efficiency. This application underlines the potential of such compounds in renewable energy technologies (Wei et al., 2015).
Catalysis and Organic Transformations
N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a compound structurally related to the chemical , has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This discovery opens up new avenues for the development of catalytic processes in organic synthesis, highlighting the compound's utility in facilitating complex chemical transformations (Bhunia et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-18(24-2,14-8-5-4-6-9-14)13-20-16(22)17(23)21-15-10-7-11-19-12-15/h4-12H,3,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSGZCIGEGGHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine](/img/structure/B2676178.png)


![2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B2676183.png)
![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2676185.png)
![1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2676189.png)
![5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B2676190.png)
![3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2676191.png)